(5E)-3-(3-chlorophenyl)-5-(4-methylbenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-(4-methylbenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-(4-methylbenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 4-methylbenzylideneimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-(4-methylbenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: The compound may have potential as a drug candidate for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-(4-methylbenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(3-chlorophenyl)-5-(4-methylbenzylidene)imidazolidine-2,4-dione
- (5E)-3-(3-chlorophenyl)-5-(benzylidene)imidazolidine-2,4-dione
- (5E)-3-(3-chlorophenyl)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione
Uniqueness
This compound is unique due to the presence of the 4-methylbenzylidene group, which may impart specific biological activities and properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-7-12(8-6-11)9-15-16(21)20(17(22)19-15)14-4-2-3-13(18)10-14/h2-10H,1H3,(H,19,22)/b15-9+ |
InChI Key |
WMJYFPLRHFKBDA-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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